molecular formula C9H15NO2 B12619525 (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one CAS No. 916823-74-0

(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one

Cat. No.: B12619525
CAS No.: 916823-74-0
M. Wt: 169.22 g/mol
InChI Key: GVOUTJLFVHWSSP-YUMQZZPRSA-N
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Description

(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrrolidin-2-one ring with hydroxy and methylidene substituents. Its stereochemistry is defined by the (4S,5S) configuration, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral pyrrolidin-2-one intermediates, which are further functionalized to introduce the hydroxy and methylidene groups . The reaction conditions often include the use of specific solvents, temperature control, and catalysts to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methylidene group can be reduced to form a methyl group.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidin-2-one derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidin-2-one derivatives with hydroxy and methylidene substituents. Examples include:

  • (4R,5R)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one
  • (4S,5S)-4-hydroxy-3-methylidene-5-(2-ethylpropyl)pyrrolidin-2-one

Uniqueness

The uniqueness of (4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research and industry .

Properties

CAS No.

916823-74-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(4S,5S)-4-hydroxy-3-methylidene-5-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-5(2)4-7-8(11)6(3)9(12)10-7/h5,7-8,11H,3-4H2,1-2H3,(H,10,12)/t7-,8-/m0/s1

InChI Key

GVOUTJLFVHWSSP-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@H]1[C@H](C(=C)C(=O)N1)O

Canonical SMILES

CC(C)CC1C(C(=C)C(=O)N1)O

Origin of Product

United States

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